molecular formula C7H8BrClN2 B2676748 6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride CAS No. 2173992-37-3

6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

Katalognummer B2676748
CAS-Nummer: 2173992-37-3
Molekulargewicht: 235.51
InChI-Schlüssel: CLZSMCWXLMVHTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is a chemical compound with the empirical formula C7H5BrN2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” can be represented by the SMILES string Brc1cnc2cc [nH]c2c1 . The InChI code for this compound is 1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H .


Physical And Chemical Properties Analysis

The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is a solid substance . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Analgesic and Sedative Agents

Pyrrolo[3,4-c]pyridine derivatives, which include “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride”, have been studied as potential analgesic and sedative agents .

Treatment for Nervous System Diseases

These compounds have shown potential in treating diseases of the nervous system. This could include conditions such as neurodegenerative diseases, mental disorders, and more .

Treatment for Immune System Diseases

Pyrrolo[3,4-c]pyridine derivatives can also be used to treat diseases of the immune system. This could involve conditions where the immune system is overactive (like in autoimmune diseases) or underactive (like in immunodeficiency disorders) .

Antidiabetic Agents

These compounds have shown antidiabetic activity, suggesting they could be used in the treatment of diabetes .

Antimycobacterial Agents

Pyrrolo[3,4-c]pyridine derivatives have demonstrated antimycobacterial activity. This means they could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Antiviral Agents

These compounds have also shown antiviral activity, suggesting they could be used in the treatment of various viral infections .

Antitumor Agents

Pyrrolo[3,4-c]pyridine derivatives have been found to have antitumor activities, indicating their potential use in cancer treatment .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, which include “6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride”, have shown activity on kinase inhibition . Kinases are enzymes that play a key role in various cellular processes, including cell growth, division, and death. Therefore, kinase inhibitors are often used in the treatment of cancer and other diseases.

Wirkmechanismus

The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound “6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P280, and P305 + P351 + P338 .

Eigenschaften

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-7-1-5-2-9-3-6(5)4-10-7;/h1,4,9H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHKUFEPJXEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride

CAS RN

2173992-37-3
Record name 6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.